molecular formula C9H16N4 B13299033 2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13299033
M. Wt: 180.25 g/mol
InChI Key: COHRRSQLWOZITL-UHFFFAOYSA-N
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Description

2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another method involves the use of diethyl ether and ethyl acetate/cyclohexane for recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis and eco-friendly reaction conditions suggest potential scalability for industrial applications. The broad substrate scope and good functional group tolerance of the synthesis methods make them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or pyrimidine rings.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include molecular sieves, dry toluene, and hydrazides . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-methyl-7-propan-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H16N4/c1-6(2)8-4-5-10-9-11-7(3)12-13(8)9/h6,8H,4-5H2,1-3H3,(H,10,11,12)

InChI Key

COHRRSQLWOZITL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CCNC2=N1)C(C)C

Origin of Product

United States

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